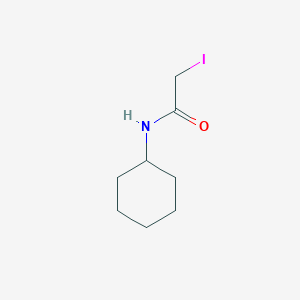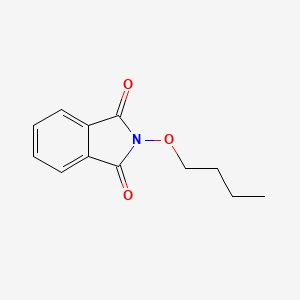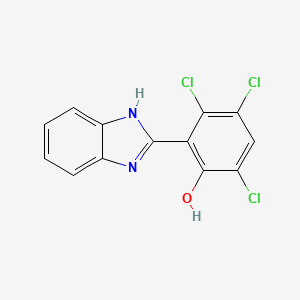
N-cyclohexyl-2-iodoacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclohexyl-2-iodoacetamide: is an organic compound with the molecular formula C8H14INO. It is a derivative of acetamide, where the hydrogen atom of the amide group is replaced by a cyclohexyl group and the hydrogen atom of the acetic acid is replaced by an iodine atom. This compound is known for its use in various chemical reactions and research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-cyclohexyl-2-iodoacetamide can be synthesized through the reaction of cyclohexylamine with iodoacetic acid. The reaction typically involves the use of a base such as sodium hydroxide to deprotonate the iodoacetic acid, followed by the addition of cyclohexylamine to form the desired product. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions .
Industrial Production Methods: The process may include additional purification steps such as recrystallization or chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: N-cyclohexyl-2-iodoacetamide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles such as thiols, amines, or hydroxides.
Reduction Reactions: The compound can be reduced to form N-cyclohexylacetamide.
Oxidation Reactions: The compound can undergo oxidation to form N-cyclohexyl-2-iodoacetic acid.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include thiols, amines, and hydroxides. These reactions are typically carried out in polar solvents such as water or alcohols.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Major Products Formed:
Substitution Reactions: Products include N-cyclohexyl-2-thioacetamide, N-cyclohexyl-2-aminoacetamide, and N-cyclohexyl-2-hydroxyacetamide.
Reduction Reactions: The major product is N-cyclohexylacetamide.
Oxidation Reactions: The major product is N-cyclohexyl-2-iodoacetic acid.
Scientific Research Applications
N-cyclohexyl-2-iodoacetamide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-iodine bonds.
Biology: The compound is used in biochemical studies to modify cysteine residues in proteins, thereby inhibiting the formation of disulfide bonds.
Medicine: It is used in the development of pharmaceuticals and as a tool in drug discovery to study enzyme inhibition.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other organic compounds .
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-iodoacetamide involves the alkylation of thiol groups in cysteine residues of proteins. This alkylation prevents the formation of disulfide bonds, thereby inhibiting the activity of cysteine proteases and other enzymes that rely on thiol groups for their catalytic activity. The compound forms a covalent bond with the thiol group, leading to irreversible inhibition of the enzyme .
Comparison with Similar Compounds
Iodoacetamide: Similar in structure but lacks the cyclohexyl group. It is also used as an alkylating agent for thiol groups.
Chloroacetamide: Contains a chlorine atom instead of iodine. It is less reactive compared to iodoacetamide.
Uniqueness: N-cyclohexyl-2-iodoacetamide is unique due to the presence of the cyclohexyl group, which provides steric hindrance and can influence the reactivity and selectivity of the compound in chemical reactions. This makes it a valuable reagent in organic synthesis and biochemical studies .
Properties
IUPAC Name |
N-cyclohexyl-2-iodoacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14INO/c9-6-8(11)10-7-4-2-1-3-5-7/h7H,1-6H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOIWGBPSQWOEJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CI |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14INO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl {3-[bis(2-chloroethyl)amino]phenoxy}acetate](/img/structure/B12006453.png)


![(2-{(E)-[2-({[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}phenoxy)acetic acid](/img/structure/B12006479.png)
![4-[6-(4-Pyridinyl)hexyl]pyridine](/img/structure/B12006489.png)



![2-[(4-Ethyl-5-phenyl-4H-1,2,4-triazol-3-YL)sulfanyl]-N'-[(E)-1-(4-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B12006494.png)
![5-(2,4-dichlorophenyl)-4-{[(E,2E)-3-(2-furyl)-2-methyl-2-propenylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12006500.png)

